InChI=1S/C12H17NO/c1-2-9-4-3-5-11-10 (6-7-14)8-13-12 (9)11/h3-5,10,13-14H,2,6-8H2,1H3
. The Canonical SMILES representation is CCC1=C2C (=CC=C1)C (CN2)CCO
.
2-(7-Ethylindolin-3-yl)ethanol is classified as an indole derivative. Indoles are bicyclic compounds that consist of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This classification is significant because indole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
The synthesis of 2-(7-Ethylindolin-3-yl)ethanol can be accomplished through various methods, often involving the reaction of starting materials that contain the indole nucleus. One notable synthesis involves the reaction of 7-ethyltryptophol with appropriate reagents under controlled conditions.
The molecular structure of 2-(7-Ethylindolin-3-yl)ethanol can be described as follows:
CCc1cccc2c(CCO)c[nH]c12
InChI=1S/C12H15NO/c1-2-9-4-3-5-11-10(6-7-14)8-13-12(9)11/h3-5,8,13-14H,2,6-7H2,1H3
This structural information indicates that the compound possesses both hydrophobic and hydrophilic characteristics due to its alkyl chain and hydroxyl group, respectively.
2-(7-Ethylindolin-3-yl)ethanol can participate in various chemical reactions typical of alcohols and indole derivatives:
These reactions highlight the compound's versatility in organic synthesis and potential applications in drug development.
Further research is required to elucidate the specific pathways influenced by this compound.
The physical and chemical properties of 2-(7-Ethylindolin-3-yl)ethanol include:
These properties are crucial for understanding how the compound behaves under various conditions and its potential applications in different fields.
The applications of 2-(7-Ethylindolin-3-yl)ethanol span several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2